Benzenesulfonamide, N,N-dichloro-4-methoxy-

Lipophilicity Drug-likeness Method development

Benzenesulfonamide, N,N-dichloro-4-methoxy- is an N,N-dihalogenated aromatic sulfonamide characterized by a 4-methoxy substituent on the phenyl ring. It belongs to the N,N-dichloroarenesulfonamide family, which are recognized as electrophilic chlorinating and oxidizing reagents.

Molecular Formula C7H7Cl2NO3S
Molecular Weight 256.11 g/mol
CAS No. 113780-49-7
Cat. No. B12213506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N,N-dichloro-4-methoxy-
CAS113780-49-7
Molecular FormulaC7H7Cl2NO3S
Molecular Weight256.11 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl
InChIInChI=1S/C7H7Cl2NO3S/c1-13-6-2-4-7(5-3-6)14(11,12)10(8)9/h2-5H,1H3
InChIKeyYZTOPKJWINQAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N,N-dichloro-4-methoxy- (CAS 113780-49-7): Identity & Class Positioning


Benzenesulfonamide, N,N-dichloro-4-methoxy- is an N,N-dihalogenated aromatic sulfonamide characterized by a 4-methoxy substituent on the phenyl ring [1]. It belongs to the N,N-dichloroarenesulfonamide family, which are recognized as electrophilic chlorinating and oxidizing reagents [2]. The presence of the electron-donating methoxy group at the para position distinguishes it from the unsubstituted dichloramine-B and the 4-methyl analog dichloramine-T, leading to quantifiable differences in computed physicochemical properties such as lipophilicity (XLogP3 = 1.7) and topological polar surface area (55 Ų) [1]. This compound has demonstrated specific reactivity as a precursor to highly electrophilic N-(2,2,2-trichloroethylidene)- and N-(2,2-dichloro-2-phenylethylidene)-4-methoxybenzenesulfonamides, which are valuable intermediates for synthesizing otherwise difficult-to-access sulfonamide derivatives [2].

Benzenesulfonamide, N,N-dichloro-4-methoxy-: Why In-Class Substitution Without Data is Risky


N,N-dichloroarenesulfonamides cannot be considered interchangeable reagents or intermediates. The electronic nature of the para-substituent directly modulates the electrophilicity of the N–Cl bond, a critical factor for their reactivity as chlorinating and oxidizing agents [1]. For instance, the electron-donating methoxy group in this compound is predicted to alter the chlorine's leaving group ability compared to the unsubstituted (dichloramine-B) or methyl-substituted (dichloramine-T) analogs [1]. This is corroborated by class-level 35Cl NQR spectroscopic data, which shows that substituent-induced changes in the aryl ring's electronic environment are reflected in the chlorine quadrupole resonance frequencies, directly impacting its chemical behavior [2]. Therefore, substituting a different N,N-dichloroarenesulfonamide without accounting for these electronic differences risks altered reaction rates, regioselectivity, and product profiles, undermining experimental reproducibility and product quality.

Quantitative Differentiation Guide for Benzenesulfonamide, N,N-dichloro-4-methoxy-


Enhanced Hydrophilicity vs. Dichloramine-B and Dichloramine-T

The target compound demonstrates a quantifiably lower computed lipophilicity (XLogP3) than its closest non-polar analog, Dichloramine-B, indicating improved aqueous compatibility. This is a critical factor for applications in aqueous media [1].

Lipophilicity Drug-likeness Method development

Differentiated Topological Polar Surface Area (TPSA) Indicating Distinct Molecular Recognition

The introduction of the methoxy group increases the topological polar surface area (TPSA) relative to the unsubstituted core, providing a measurable difference in hydrogen-bonding capacity that can be exploited in molecular recognition [1][2].

Property-based design Permeability Molecular docking

Unique Reactivity for Precursor Synthesis vs. Other N,N-Dichloroarenesulfonamides

The 4-methoxy derivative serves as a specific precursor for synthesizing 4-methoxy-N-(2,2,2-trichloroethylidene)- and 4-methoxy-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamides, highly reactive intermediates not reported for other common analogs. This reaction path is foundational for generating a library of 4-methoxy-bearing sulfonamide derivatives that are otherwise difficult to access [1].

Synthetic methodology Aziridination Sulfonamide precursors

Spectroscopic Fingerprint for Identity Confirmation and Quality Control

The 35Cl Nuclear Quadrupole Resonance (NQR) frequency provides a unique physical fingerprint that directly reports on the electronic environment of the N,N-dichloro moiety, which is tunable by the para-substituent. The methoxy group's electron-donating effect produces a distinct NQR frequency compared to other substituents, offering a definitive method for lot-specific identity verification [1].

Analytical chemistry Quality control 35Cl NQR spectroscopy

Verified Application Scenarios for Benzenesulfonamide, N,N-dichloro-4-methoxy- Procurement


Synthesis of Novel 4-Methoxy-Substituted Sulfonamide Libraries

Based on its demonstrated reactivity, procure this compound as the key starting material for a one-step synthesis of highly reactive N-(polychloroethylidene)benzenesulfonamides. These intermediates can be trapped with a diverse set of nucleophiles (amines, thiols, and alcohols) to rapidly generate a library of complex sulfonamide derivatives with a defined 4-methoxy pharmacophore, a chemical space inaccessible from the parent dichloramine-B or dichloramine-T [1].

Development of Aqueous-Phase Chlorination/Oxidation Methodologies

Utilize the target compound's enhanced hydrophilicity (quantified by a lower XLogP3 of 1.7 vs. the parent) to develop or optimize synthetic transformations requiring a water-soluble electrophilic chlorine source. Select this compound when designing green chemistry processes, biphasic reactions, or biological assays where the organic solubility of other N,N-dichloroarenesulfonamides is a limiting factor [2].

Analytical Standard for 35Cl NQR-Based Quality Control in Fine Chemical Manufacturing

For organizations requiring rigorous identity testing of N,N-dichloroarenesulfonamides in their supply chain, procure a certified reference sample of this compound. Establish an in-house 35Cl NQR database to use its unique resonance frequency as a rapid, non-destructive quality control gate to prevent mix-ups with other N,N-dichloroarenesulfonamides and ensure lot-to-lot consistency [3].

Physicochemical Property-Driven Screening in Drug Discovery

Incorporate this compound into fragment-based or diversity-oriented screening libraries specifically because its computed properties (TPSA of 55 Ų, XLogP3 of 1.7, and 0 H-bond donors) fall within a distinct property space compared to other sulfonamide building blocks. This provides a strategic advantage when searching for hits against targets with a preference for more polar, hydrogen-bond-accepting ligands [2].

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